Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have emerged as a highly successful class of drugs, with a growing number of approved therapies transforming the landscape of oncology and beyond.[1]
The design of potent and selective kinase inhibitors is a central challenge in medicinal chemistry. A common strategy involves the development of small molecules that compete with ATP for binding to the kinase's active site. Within this paradigm, the 4-anilinoquinazoline and related scaffolds have proven to be exceptionally fruitful, leading to the discovery of numerous clinical candidates and approved drugs.[2][3] The aniline moiety in these inhibitors often forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.
This document provides detailed protocols for the synthesis of this key precursor and its subsequent elaboration into a representative kinase inhibitor. Furthermore, we present standardized protocols for evaluating the biological activity of the synthesized compounds, providing researchers with a comprehensive guide for utilizing 4-bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline in their kinase inhibitor discovery programs.
The synthesis of the title precursor can be efficiently achieved via a one-pot reductive amination reaction between 4-bromo-3-fluoroaniline and thiophene-3-carboxaldehyde. Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[6][7] Among the various reducing agents available, sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is particularly well-suited for this transformation, as it tolerates a wide range of functional groups and generally provides high yields.[8][9]
This protocol details the reductive amination of 4-bromo-3-fluoroaniline with thiophene-3-carboxaldehyde using sodium triacetoxyborohydride.
The synthetic versatility of the bromine atom on the 4-bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline precursor allows for its elaboration into a wide range of kinase inhibitors through various cross-coupling reactions. For instance, Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be employed to introduce diverse aryl, heteroaryl, or alkynyl moieties.
Here, we present a representative protocol for the synthesis of a potential kinase inhibitor scaffold via a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of C-C bonds. The electron-withdrawing nature of the fluorine atom on the aniline ring can enhance the rate of the oxidative addition step in the catalytic cycle.
This protocol describes the Suzuki-Miyaura coupling of 4-bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline with a generic arylboronic acid.
Once potential kinase inhibitors are synthesized, their biological activity must be evaluated. A variety of in vitro and cell-based assays can be used to determine the potency and selectivity of these compounds.
This protocol describes a general method for measuring the inhibitory activity of a compound against a tyrosine kinase using the Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE™ TK kit. This assay is a robust, high-throughput method for screening kinase inhibitors.[10]
4-bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline is a highly valuable and versatile precursor for the synthesis of novel kinase inhibitors. Its strategic design allows for the efficient introduction of diverse chemical functionalities, enabling a thorough exploration of the chemical space around the kinase active site. The protocols provided in this application note offer a reliable and reproducible guide for the synthesis of this key intermediate and its subsequent elaboration into potential drug candidates. Furthermore, the detailed kinase inhibition assay protocol provides a standardized method for evaluating the biological activity of the synthesized compounds. We believe that this comprehensive guide will empower researchers in the field of drug discovery to accelerate their efforts in developing the next generation of targeted kinase inhibitors.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Carothers, T., et al. (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 54(13), 4435-4450. [Link]
-
Roskoski, R., Jr. (2022). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. Pharmacological Research, 180, 106232. [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 485. [Link]
-
Zhang, Y., et al. (2021). Synthesis and Biological Evaluation of Some Novel Thiophene-bearing Quinazoline Derivatives as EGFR Inhibitors. Letters in Drug Design & Discovery, 18(11), 1051-1061. [Link]
-
Holmes, I. P., et al. (2014). Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. ChemMedChem, 9(12), 2739-2747. [Link]
-
Kumar, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(6), 1035-1071. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Royal Society of Chemistry. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
El-Damasy, A. K., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. [Link]
-
Hovhannisyan, A. A., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3561. [Link]
-
Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 226-240. [Link]
-
Abdel-Magid, A. F. (2001). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 153-165). American Chemical Society. [Link]
-
Iester, M., et al. (2018). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. ACS Medicinal Chemistry Letters, 9(6), 525-530. [Link]
-
Al-Suwaidan, I. A., et al. (2016). Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. Saudi Pharmaceutical Journal, 24(5), 556-564. [Link]
-
Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Li, J., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic & Medicinal Chemistry, 105, 117769. [Link]
-
El-Damasy, A. K., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. [Link]
-
El-Sayed, M. A. A., et al. (2023). Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2278022. [Link]
-
Abdel-Aziem, A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 536. [Link]
-
Wang, Y., et al. (2020). Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 11(12), 2469-2475. [Link]
-
Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 567-586. [Link]
-
Sun, H., et al. (2015). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Molecules, 20(1), 1633-1648. [Link]
-
Khan, I., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17992-18004. [Link]
-
Valente, S., et al. (2013). Design, Synthesis, and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Journal of Medicinal Chemistry, 56(21), 8513-8522. [Link]
-
ResearchGate. (2015). Synthesis of P38 map kinase inhibitor analogues compounds and quinoxalinone derivatives. [Link]
-
El-Gamal, M. I., et al. (2023). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. ACS Omega, 8(15), 13673-13685. [Link]
-
Barbero, N., et al. (2018). Improved Synthesis of 4-([2,2':5',2''-Terthiophen]-3'-ylethynyl)-2,2'-bipyridine, a Ligand for Electrocatalytic CO2 Reduction. Molecules, 23(2), 433. [Link]
-
Carboni, S., et al. (2005). Design, synthesis, and biological activity of novel, potent, and selective (benzoylaminomethyl)thiophene sulfonamide inhibitors of c-Jun-N-terminal kinase. Journal of Medicinal Chemistry, 48(12), 3936-3948. [Link]
-
Zamora, P. P., et al. (2011). Synthesis and characterization of aniline and thiophene and/or alkylthiophenes polymers. Journal of the Chilean Chemical Society, 56(4), 883-887. [Link]
-
Wang, Y., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(23), 9996-10010. [Link]
-
Oparin, D. A., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 15, 2636-2644. [Link]
-
El-Damasy, A. K., et al. (2019). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-04) as a potent and selective dual ABL/VEGFR-2 inhibitor for the treatment of chronic myeloid leukemia. Journal of Medicinal Chemistry, 62(1), 260-279. [Link]
-
Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Journal of Heterocyclic Chemistry, 59(12), 2133-2140. [Link]
- Process for preparing thiophene deriv
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Hrosh, Y. I., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Farmatsevtychnyi zhurnal, (3), 59-65. [Link]